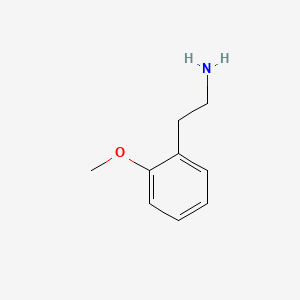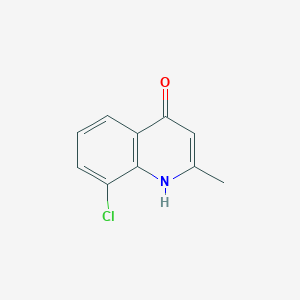
8-Chloro-2-methylquinolin-4-ol
Descripción general
Descripción
“8-Chloro-2-methylquinolin-4-ol” is a chemical compound with the molecular formula C10H8ClNO . It is a type of quinoline, a class of compounds that are widely found throughout nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline derivatives, including “8-Chloro-2-methylquinolin-4-ol”, can be synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “8-Chloro-2-methylquinolin-4-ol” consists of a benzene ring fused with a pyridine moiety, containing a total of 22 bonds, 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-2-methylquinolin-4-ol” include a molecular weight of 193.63, a density of 1.4±0.1 g/cm3, a boiling point of 347.7±37.0 °C at 760 mmHg, and a flash point of 164.1±26.5 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
8-Hydroxyquinoline derivatives, closely related to 8-Chloro-2-methylquinolin-4-ol, have been extensively studied due to their pharmacological importance. For instance, a novel ligand synthesized from 1-methyl-1,2-dihydroquinolin-4-ol demonstrated significant in vitro antimicrobial activity against various bacterial strains and a fungus, highlighting its potential in developing new antimicrobial agents (K. Patel & H. S. Patel, 2017).
Corrosion Inhibition
8-Hydroxyquinoline derivatives have also shown promising results as corrosion inhibitors for metals in acidic environments. These compounds form protective layers on metal surfaces, thereby significantly reducing corrosion. Their effectiveness as corrosion inhibitors has been demonstrated through various studies, including electrochemical, surface morphological, and theoretical investigations, indicating a high inhibition performance with efficiency reaching up to 96% in optimal concentrations (M. Rbaa et al., 2019).
Antimicrobial Activity
The antimicrobial potentials of 8-hydroxyquinoline derivatives against foodborne bacteria have been explored, with findings suggesting their utility in developing eco-friendly food supplemental agents and pharmaceuticals. These studies highlight the structural-activity relationships essential for potent antimicrobial activities, offering a basis for future research on natural preservatives (Min-Gi Kim et al., 2014).
Safety And Hazards
“8-Chloro-2-methylquinolin-4-ol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .
Direcciones Futuras
Quinoline derivatives, including “8-Chloro-2-methylquinolin-4-ol”, have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
8-chloro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKAQNKHXVJOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357618 | |
| Record name | 8-Chloro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-methylquinolin-4-ol | |
CAS RN |
5236-87-3 | |
| Record name | 8-Chloro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




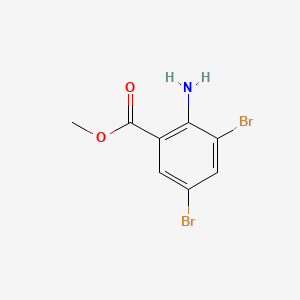
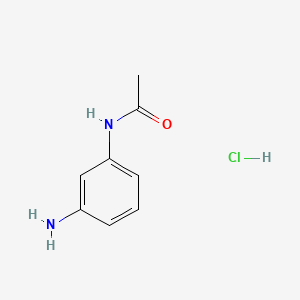
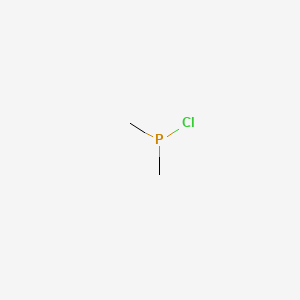


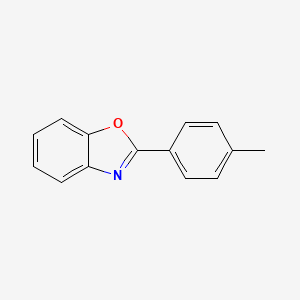
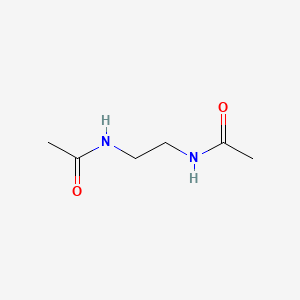

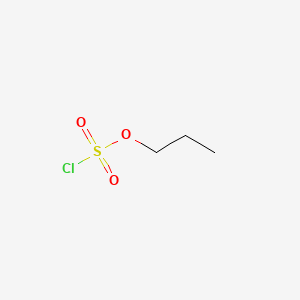


![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)
